molecular formula C21H35N5O B5518452 N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide

N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide

Cat. No.: B5518452
M. Wt: 373.5 g/mol
InChI Key: GZSAJUPZMRCOGR-UHFFFAOYSA-N
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Description

N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide is a useful research compound. Its molecular formula is C21H35N5O and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.28416076 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

The compound N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide belongs to a class of chemicals that have been the subject of various synthetic methodologies. For example, Costanzo et al. (1990) described the synthesis of bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]-diazepines, highlighting the chemical versatility of this class (Costanzo et al., 1990). Dzedulionytė et al. (2022) introduced a general approach towards the synthesis of related compounds, demonstrating the regioselective strategy in synthesizing these heterocyclic compounds (Dzedulionytė et al., 2022).

Potential Therapeutic Applications

Research into the therapeutic potential of related compounds includes the work of Medhurst et al. (2007), who investigated structurally novel histamine H3 receptor antagonists, which could have implications in dementia and neuropathic pain treatment (Medhurst et al., 2007).

Pharmacological Properties

The pharmacological properties of this class of compounds have been explored in various studies. For instance, Savelli et al. (1987) investigated the effects of related compounds on exploratory activity, motor coordination, and other pharmacological activities in mice (Savelli et al., 1987).

Radiochemical Applications

The compound's derivatives have also been studied in the context of radiochemistry. Wang et al. (2018) synthesized a PET agent for imaging of IRAK4 enzyme in neuroinflammation, showcasing the application of these compounds in advanced imaging techniques (Wang et al., 2018).

Antimicrobial and Antifungal Activities

Further, compounds in this class have been evaluated for antimicrobial and antifungal activities. Hafez et al. (2015) synthesized polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, assessing their antibacterial and antifungal activities (Hafez et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its chemical reactivity patterns and potential applications. The orthogonal arylation using Aryl boronic acids or Aryl iodides for N-arylation on the diazepines could be a useful direction .

Properties

IUPAC Name

N-[(5-cyclohexyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O/c1-24-11-6-5-10-20(24)21(27)22-15-17-14-19-16-25(12-7-13-26(19)23-17)18-8-3-2-4-9-18/h14,18,20H,2-13,15-16H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSAJUPZMRCOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(=O)NCC2=NN3CCCN(CC3=C2)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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